molecular formula C9H7ClO2S B14670698 5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide CAS No. 38709-93-2

5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide

Cat. No.: B14670698
CAS No.: 38709-93-2
M. Wt: 214.67 g/mol
InChI Key: UPTMCCUHJKGQGB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide is a heterocyclic compound featuring a five-membered oxathiole ring (containing oxygen and sulfur atoms) substituted with a 4-chlorophenyl group at the 5-position and a sulfoxide group at the 3-position. Its structure has been confirmed via spectroscopic methods, including $^{13}\text{C}$ NMR, which identifies a single carbonyl carbon signal and aromatic carbon resonances consistent with the 4-chlorophenyl substituent .

Properties

CAS No.

38709-93-2

Molecular Formula

C9H7ClO2S

Molecular Weight

214.67 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,3-oxathiole 3-oxide

InChI

InChI=1S/C9H7ClO2S/c10-8-3-1-7(2-4-8)9-5-13(11)6-12-9/h1-5H,6H2

InChI Key

UPTMCCUHJKGQGB-UHFFFAOYSA-N

Canonical SMILES

C1OC(=CS1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide typically involves the reaction of 4-chlorobenzaldehyde with a suitable thiol and an oxidizing agent. One common method includes the use of 4-chlorobenzaldehyde, thioglycolic acid, and hydrogen peroxide under acidic conditions to form the desired oxathiole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiole ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors due to its heterocyclic structure, which allows it to form stable complexes with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Key Substituent Melting Point (°C) Key Spectral Data
5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide 228.67 4-Chlorophenyl Not reported $^{13}\text{C}$ NMR: 1 C=O, aromatic peaks
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide 239.23 4-Nitrophenyl Not reported Synonyms: AC1L6D18, NSC-152616
2-(4-Chlorophenyl)-1,3,4-oxadiazole 316.74 4-Chlorophenyl, dimethoxy 132–134 IR: 1603 cm$^{-1}$ (C=N)

Research Findings and Implications

  • Electronic Effects : The 4-chlorophenyl group provides moderate electron withdrawal, balancing reactivity and stability, whereas nitro-substituted analogs exhibit enhanced electrophilicity .
  • fused systems) critically influences pharmacological profiles .
  • Materials Science : Oxathioles with sulfoxide groups may exhibit chiral properties, making them candidates for asymmetric catalysis, though this remains underexplored compared to oxadiazoles .

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